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Introduction

Lysine Demethylase 4C (KDM4C), also known as JMJD2C, is a member of the Jumonji C
(JmjC) domain-containing family of histone demethylases. These enzymes play a critical role in
epigenetic regulation by removing methyl groups from lysine residues on histone tails, thereby
influencing chromatin structure and gene expression. KDM4C specifically targets di- and
trimethylated lysine 9 on histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 on
histone H3 (H3K36me2/3), marks that are generally associated with transcriptional repression
and elongation, respectively.[1][2] Beyond its canonical histone substrates, emerging evidence
has identified non-histone targets of KDM4C, expanding its functional repertoire.

Overexpression and amplification of the KDM4C gene are frequently observed in a variety of
human cancers, including breast, prostate, lung, and esophageal cancers, where it often
correlates with poor prognosis.[1][3][4] Its role in promoting tumorigenesis is attributed to its
ability to modulate key signaling pathways that control cell proliferation, survival, metabolism,
and genomic stability. This technical guide provides a comprehensive overview of the known
substrates of KDM4C, the biological pathways it regulates, and detailed experimental protocols
for its study, aimed at researchers and professionals in the field of drug discovery and
development.

KDMA4C Substrates
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The enzymatic activity of KDM4C is central to its biological function. Its substrates can be
broadly categorized into histone and non-histone proteins.

Histone Substrates

The primary and most well-characterized substrates of KDM4C are methylated lysine residues
on histone H3. By removing repressive methyl marks, KDM4C facilitates a more open
chromatin state, leading to transcriptional activation of its target genes.

Substrate Modification Cellular Context References

_ Lysine 9 trimethylation
Histone H3 Gene promoters [11[5]16]
(H3K9me3)

) Lysine 9 dimethylation
Histone H3 Gene promoters [1]
(H3K9me2)

Lysine 36
Histone H3 trimethylation Gene bodies [1][2]
(H3K36me3)

Lysine 36
Histone H3 dimethylation Gene bodies [2]
(H3K36me2)

Non-Histone Substrates

Recent studies have begun to uncover non-histone substrates of KDM4C, indicating a broader
role in cellular regulation beyond epigenetics.

o ] Biological
Substrate Modification Site References
Outcome
Lysine 372 Suppression of p53
p53 monomethylation pro-apoptotic [7]
(p53K372mel) functions
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Quantitative Data: Enzyme Kinetics and Inhibitor
Potency

Understanding the enzymatic properties of KDM4C and the potency of its inhibitors is crucial
for drug development. The following tables summarize key quantitative data from various

studies.
Enzyme Kinetic Parameters
Substrate Km (pM) Reference
8-meric H3K9me3 peptide 281 (Kprime) [8]
H31-15K9me3 peptide 23.2+4.3 [9]
2-Oxoglutarate (20G) 24.7+6.7 9]
Oxygen (02) 173+ 23 9]
Inhibitor IC50 Values
Inhibitor IC50 (uM) Assay Type Reference
NCDM-32B 1.0 Enzyme assay [10]
] ] In vitro demethylase
Caffeic acid 13.7 [11]
assay
In vitro demethylase
SD70 30 [11]
assay
QC6352 (Compound In vitro demethylase
0.012 [12]
34) assay
Compound 17 0.064 TR-FRET assay [13]
JIB-04 0.23-1.1 ELISA assay [13]
Antibody-based
B3 (Compound 22) 0.01 (for KDM4B) _ [13]
fluorometric assay
Disulfide 37 30 TR-FRET assay [13]
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Biological Pathways Regulated by KDM4C

KDMA4C is implicated in a multitude of signaling pathways that are fundamental to cancer
biology. Its ability to regulate gene expression and interact with key signaling molecules places
it at the nexus of several oncogenic processes.

HIF-1a Signaling and Hypoxia Response

Under hypoxic conditions, a hallmark of the tumor microenvironment, the transcription factor
Hypoxia-Inducible Factor 1a (HIF-10) is stabilized and activates genes involved in
angiogenesis, metabolic adaptation, and metastasis. KDMA4C is a crucial coactivator of HIF-1a.
[1][14][15] KDMA4C can be transcriptionally induced by HIF-1, creating a positive feedback loop.
It enhances HIF-1a's transcriptional activity by demethylating H3K9me3 at the promoters of
HIF-1a target genes, such as VEGFA.[1][15] Furthermore, KDM4C can interact with STAT3 to
cooperatively activate HIF1a/VEGFA signaling.[1]

VEGFA Gene S MICUELIE] N VEGFA Protein Promotes > Angiogenesis
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KDMA4C in HIF-1a Signaling Pathway.

c-Myc and AKT Signaling Pathways

KDMA4C plays a significant role in promoting cell proliferation and survival through the activation
of the proto-oncogene c-Myc and the PI3K/AKT signaling pathway.[3][4] KDM4C can directly
bind to the c-Myc promoter, remove the repressive H3K9me3 mark, and thereby upregulate its
expression.[7] In prostate cancer, KDM4C has been shown to stimulate cell proliferation by
activating both AKT and c-Myc.[3][4] Knockdown of KDM4C leads to decreased
phosphorylation of AKT and its downstream targets like mTOR, alongside a reduction in c-Myc

protein levels.[3][16]
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KDM4C Regulation of c-Myc and AKT Pathways.
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ATF4 and Amino Acid Metabolism

KDMA4C is a key regulator of cellular metabolism, particularly amino acid synthesis and
transport, through its interaction with Activating Transcription Factor 4 (ATF4).[5][17] KDM4C
directly activates the transcription of ATF4 by demethylating H3K9me3 on its promoter.[5]
Subsequently, KDM4C and ATF4 cooperate to activate the expression of genes in the serine
biosynthesis pathway, such as PHGDH and PSATL1.[5] This metabolic reprogramming is crucial
for sustaining the high proliferative rate of cancer cells.
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Combine Reagents:
- Recombinant KDM4C
- H3K9me3 peptide
- Fe(ll), a-KG

1. Cross-link with Formaldehyde

2. Cell Lysis & Chromatin Shearing

1. Incubate at 37°C

3. Immunoprecipitation with
anti-KDM4C antibody

2. Add primary antibody
(anti-H3K9me2/1)

4. Capture with Protein A/G beads

3. Add HRP-conjugated

5. Washes secondary antibody

6. Elution & Reverse Cross-linking

4. Add chemiluminescent
substrate

7. DNA Purification

5. Read signal

8. Analysis (qPCR or ChiIP-seq)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32195022/
https://pubmed.ncbi.nlm.nih.gov/32195022/
https://hub.tmu.edu.tw/en/publications/histone-demethylase-kdm4c-stimulates-the-proliferation-of-prostat/
https://pubmed.ncbi.nlm.nih.gov/26774480/
https://pubmed.ncbi.nlm.nih.gov/26774480/
https://www.benchchem.com/product/b15584669#kdm4c-substrates-and-biological-pathways
https://www.benchchem.com/product/b15584669#kdm4c-substrates-and-biological-pathways
https://www.benchchem.com/product/b15584669#kdm4c-substrates-and-biological-pathways
https://www.benchchem.com/product/b15584669#kdm4c-substrates-and-biological-pathways
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15584669?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

